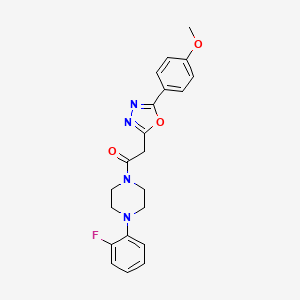

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone is a novel synthetic derivative that combines a piperazine moiety with an oxadiazole scaffold. This combination has garnered attention in medicinal chemistry due to the potential biological activities associated with both structural components. This article explores the biological activity of this compound, focusing on its pharmacological properties, molecular interactions, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features:

- A piperazine ring which is known for its role in various pharmacological agents.

- An oxadiazole ring , which has been implicated in diverse biological activities including anti-cancer and anti-inflammatory effects.

Biological Activity Overview

Recent studies have indicated that compounds featuring oxadiazole and piperazine moieties exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of the target compound.

Anticancer Activity

Research has shown that oxadiazole derivatives can act as potent inhibitors against various cancer cell lines. For instance, studies involving similar oxadiazole compounds have reported significant cytotoxic effects against MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer) cell lines. The IC50 values for these compounds often fall within the nanomolar to micromolar range, indicating strong anticancer potential .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | HeLa | 2.41 | HDAC inhibition |

| Compound C | PANC-1 | 0.75 | Cell cycle arrest |

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases, which are critical in cancer progression and cellular signaling. Molecular docking studies have suggested that the oxadiazole moiety interacts favorably with kinase active sites, potentially leading to significant inhibitory activity against targets such as EGFR and VEGFR-2 .

Table 2: Kinase Inhibition Profile

| Kinase Target | Binding Affinity (kcal/mol) | Activity Level |

|---|---|---|

| EGFR | -12.6 | High |

| VEGFR-2 | -11.8 | Moderate |

| FAK | -10.5 | Moderate |

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological properties, particularly as a serotonin receptor modulator. Compounds containing piperazine rings have been linked to anxiolytic and antidepressant effects through selective serotonin reuptake inhibition .

The proposed mechanism of action for the compound involves multiple pathways:

- Apoptosis Induction : Activation of apoptotic pathways through upregulation of p53 and caspase cascades.

- Cell Cycle Arrest : Interference with cell cycle progression at the G2/M checkpoint.

- Kinase Inhibition : Competitive inhibition at kinase active sites leading to disrupted signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical settings:

- Study on MCF-7 Cells : A derivative demonstrated significant apoptosis induction via caspase activation, with IC50 values indicating high potency .

- In Vivo Models : Animal studies showed reduced tumor growth rates when treated with oxadiazole derivatives similar to the target compound, supporting its potential as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that derivatives containing oxadiazole rings exhibit promising anticancer properties. For instance, compounds similar to 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Certain analogs have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of both piperazine and oxadiazole moieties is believed to enhance the bioactivity through synergistic effects .

Neuropharmacological Effects

Given the structural features of this compound, it is hypothesized to interact with neurotransmitter systems. Piperazine derivatives are known for their potential in treating neurological disorders. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant-like effects in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine and oxadiazole rings can significantly impact biological activity. For instance:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increased anticancer potency |

| Halogen substitutions | Enhanced antimicrobial efficacy |

| Alkyl chain length | Modulation of neuropharmacological effects |

This table summarizes how different modifications can influence the biological properties of related compounds.

Case Study 1: Anticancer Screening

In a study published by Aziz-ur-Rehman et al., several oxadiazole derivatives were synthesized and screened for anticancer activity. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cells .

Case Study 2: Antimicrobial Evaluation

A separate investigation into the antimicrobial properties of related compounds revealed that certain derivatives showed potent activity against multi-drug resistant strains of bacteria. The study emphasized the importance of the oxadiazole ring in enhancing membrane permeability and disrupting bacterial cell walls .

Analyse Chemischer Reaktionen

Step 1: Formation of the 1,3,4-Oxadiazole Core

-

Intermediate : 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is synthesized by cyclizing 4-methoxybenzohydrazide with carbon disulfide in the presence of potassium hydroxide (KOH) under reflux (ethanol, 5–10 hours) .

-

Mechanism :

Hydrazide+CS2KOH, Δ1,3,4-Oxadiazole-2-thiol

Step 2: Functionalization of the Piperazine Moiety

-

Intermediate : 1-(2-fluorophenyl)piperazine is prepared via nucleophilic substitution of 1-(2-fluorophenyl)piperazine hydrochloride with ethyl bromoacetate in acetonitrile (reflux, 16 hours) .

-

Key Condition : Anhydrous K₂CO₃ as a base, yielding 80–90% .

Step 3: Coupling via Alkylation

The oxadiazole-thiol intermediate reacts with 2-chloro-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone in acetone under basic conditions (K₂CO₃, room temperature, 12 hours) :

Oxadiazole-SH+Cl-CH2-Piperazine DerivativeK2CO3Target Compound

Key Reaction Conditions and Optimization

Functionalization Reactions

The compound undergoes further derivatization due to its reactive sites:

Nucleophilic Substitution at the Oxadiazole Ring

-

The 2-position sulfur atom reacts with alkyl halides (e.g., methyl iodide) in DMF to form thioether derivatives .

-

Example :

Target Compound+CH3IDMF, RTS-Methyl Derivative

Piperazine Ring Modifications

-

The piperazine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

Piperazine-NH+Cl-CO-REt3NAmide Derivative

Stability and Degradation

-

Hydrolytic Sensitivity : The oxadiazole ring undergoes slow hydrolysis under acidic conditions (pH < 3) to form hydrazide derivatives .

Comparative Reactivity of Analogues

Eigenschaften

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-28-16-8-6-15(7-9-16)21-24-23-19(29-21)14-20(27)26-12-10-25(11-13-26)18-5-3-2-4-17(18)22/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUPWKOJVRGSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.